![molecular formula C21H18FN7O B2810075 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-2-methylphenyl)urea CAS No. 1172858-52-4](/img/structure/B2810075.png)
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-2-methylphenyl)urea
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Description
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-2-methylphenyl)urea is a useful research compound. Its molecular formula is C21H18FN7O and its molecular weight is 403.421. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Pyrimidine derivatives like 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-2-methylphenyl)urea are significant in medicinal chemistry due to their diverse applications. Their synthesis involves the Biginelli reaction, a one-pot synthesis from aldehyde, diketo compound, and urea/thiourea in an acidic medium (Rathod & Solanki, 2018).
Antimicrobial Activity
- Similar pyrimidine derivatives have been noted for their antimicrobial properties. For example, synthesized pyrazolo[5,4-d]pyrimidine derivatives have shown moderate to good activity against various microorganisms (Rana, Patel, Mistry, & Desai, 2009).
Antipsoriasis and Anticancer Potential
- A structurally related compound, with pyrazolo[3,4-d]pyrimidine as a core, exhibited significant effects in a psoriatic animal model, suggesting potential use in psoriasis treatment (Li et al., 2016).
- Pyrimidine derivatives have also shown promise in anticancer applications. Compounds with similar structures have been evaluated for their in vitro cytotoxicity against various cancer cell lines, with some showing significant cytotoxicity (Alam, Alam, Panda, & Rahisuddin, 2018).
Biological and Pharmacological Screening
- These compounds have been subject to extensive pharmacological and biological screening, revealing various activities across different cell lines and biological assays. This includes evaluation for properties like anti-inflammatory, analgesic, and antitubercular activities (Bhat, Kumar, Nisar, & Kumar, 2014).
Molecular and Theoretical Studies
- Molecular orbital calculations and theoretical studies on similar pyranopyrazoles provide a deeper understanding of their spatial characteristics and contributions of individual atoms, which is crucial in drug design and synthesis (Al-Amiery et al., 2012).
properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN7O/c1-14-17(22)4-2-5-18(14)28-21(30)27-16-8-6-15(7-9-16)26-19-12-20(24-13-23-19)29-11-3-10-25-29/h2-13H,1H3,(H,23,24,26)(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKALGKAPDXDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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